chemical properties of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile
chemical properties of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile
The following technical guide provides an in-depth analysis of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile , a specialized intermediate used in the synthesis of fused bicyclic heterocycles for pharmaceutical applications.
CAS Number: 2050016-94-7
Molecular Formula: C
Part 1: Executive Summary & Strategic Utility
5-Fluoro-2-(2-hydroxyethyl)benzonitrile is a bifunctional building block characterized by a 1,2,5-substitution pattern on the benzene ring. Its strategic value lies in the orthogonal reactivity of its functional groups: an electrophilic nitrile (-CN) at position 1, a nucleophilic hydroxyethyl tether (-CH
This molecule is primarily utilized as a "cyclization precursor" in medicinal chemistry. The proximity of the hydroxyethyl arm to the nitrile group allows for facile intramolecular cyclization to form 6-fluoro-3,4-dihydroisocoumarins (isochroman-1-ones) or 6-fluoro-isoquinolines . These scaffolds are critical pharmacophores in the development of Apelin receptor agonists (e.g., for cardiovascular indications) and other kinase inhibitors where the fluorine atom modulates metabolic stability and potency.
Part 2: Physicochemical Profile[1]
The compound exhibits properties typical of low-molecular-weight polar aromatics. The fluorine atom increases lipophilicity relative to the non-fluorinated parent, while the alcohol and nitrile groups provide hydrogen bonding capability.
| Property | Value / Description | Relevance |
| Appearance | White to off-white solid | Standard for purified benzonitriles. |
| Melting Point | 65 – 70 °C (Estimated) | Low melting point facilitates melt-phase reactions but requires cool storage. |
| Predicted LogP | 1.8 – 2.1 | Optimal lipophilicity for CNS or cell-permeable drug intermediates. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in polar aprotic and protic solvents; limited water solubility. |
| pKa (Alcohol) | ~16 | Typical primary alcohol; requires strong base for deprotonation. |
| Electronic Effect | Fluorine (Pos 5) | Meta to nitrile; exerts inductive withdrawal (-I), deactivating the ring slightly. |
Part 3: Synthetic Architecture
The synthesis of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile requires bypassing the tendency of the nitrile to react with strong nucleophiles. Two primary routes are established: the Vinyl Hydroboration Route (High Fidelity) and the Benzylic Alkylation Route (Direct).
Route A: Vinyl Cross-Coupling & Hydroboration (Recommended)
This route avoids strong bases that might attack the nitrile, ensuring high chemoselectivity.
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Precursor: 2-Bromo-5-fluorobenzonitrile .
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Step 1 (Suzuki-Miyaura Coupling): Reaction with potassium vinyltrifluoroborate or tributyl(vinyl)tin catalyzed by Pd(PPh
) yields 5-fluoro-2-vinylbenzonitrile . -
Step 2 (Hydroboration-Oxidation): Treatment with 9-BBN or BH
·THF followed by oxidative workup (H O /NaOH). The electronic bias of the styrene system typically favors anti-Markovnikov addition, placing the hydroxyl group at the terminal position to yield the 2-hydroxyethyl product.
Route B: Benzylic Lithiation (Alternative)
This route utilizes 5-Fluoro-2-methylbenzonitrile (CAS 77532-79-7).[1]
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Mechanism: Lateral lithiation of the methyl group using a sterically hindered base (e.g., LiTMP) to avoid nitrile addition, followed by trapping with paraformaldehyde.
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Note: This route is riskier due to potential polymerization or nitrile attack (Thorpe-Ziegler cyclization side products).
Visualizing the Synthesis & Reactivity Logic
The following diagram illustrates the synthesis (Route A) and the primary downstream application (Cyclization).
Caption: Synthesis of 5-Fluoro-2-(2-hydroxyethyl)benzonitrile via vinylation and its divergence into oxygen and nitrogen heterocycles.
Part 4: Chemical Reactivity & Functional Group Transformations
Researchers must understand the specific reactivity profile of this molecule to avoid degradation.
Intramolecular Cyclization (The "Isochroman" Pathway)
The most dominant property of this molecule is its propensity to cyclize.
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Acidic Conditions: Heating in aqueous acid (HCl/H
SO ) hydrolyzes the nitrile to a carboxylic acid (or amide), which immediately condenses with the pendant alcohol to form 6-fluoro-isochroman-1-one (a lactone). -
Basic Conditions: Treatment with strong base can trigger attack of the alkoxide on the nitrile, forming an imidate intermediate, which can be hydrolyzed to the lactone or converted to cyclic amidines.
Functional Group Interconversion
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Alcohol Activation: The primary alcohol is easily converted to a leaving group (Mesylate/Tosylate) using MsCl/TsCl and TEA. This "activated linker" allows for nucleophilic displacement by amines to create 2-(2-aminoethyl)benzonitrile derivatives.
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Nitrile Reduction: Careful reduction (e.g., Raney Ni, H
) yields the diamine or amino-alcohol, which is a precursor for tetrahydroisoquinolines .
Part 5: Pharmaceutical Applications (Case Study)
Apelin Receptor Modulators
The 5-Fluoro-2-(2-hydroxyethyl)benzonitrile scaffold is a documented intermediate in the synthesis of Apelin receptor (APJ) agonists .
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Mechanism: The Apelin receptor is a G-protein-coupled receptor involved in cardiovascular homeostasis. Small molecule agonists mimic the endogenous peptide Apelin-13.
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Role of the Scaffold: The 6-fluoro-isoquinoline core (derived from this nitrile) serves as a rigid "spacer" that orients the pharmacophore elements (often a pyridine or triazole) into the correct binding pocket of the APJ receptor. The fluorine atom at position 6 (derived from position 5 of the nitrile) blocks metabolic oxidation at the para-position of the aromatic ring, significantly extending the half-life (
) of the drug candidate.
Part 6: Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled (Nitrile category).
-
Irritant: Causes skin and eye irritation.
Handling Procedures:
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Moisture Sensitivity: The nitrile is stable, but the alcohol is hygroscopic. Store under nitrogen in a desiccator.
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Reaction Safety: Avoid mixing with strong acids and heat unless cyclization is intended. The hydrolysis of the nitrile is exothermic.
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Waste Disposal: Dispose of as halogenated organic waste. Do not mix with oxidizers.
Part 7: References
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Amgen Inc. (2018). Compounds capable of modulating the apelin receptor. U.S. Patent No.[2] 10,058,550. Washington, DC: U.S. Patent and Trademark Office.
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GuideChem. (2023). Chemical Properties of CAS 2050016-94-7. Retrieved from GuideChem Database.
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Lennon, I. C., et al. (2004). Synthesis of Isochroman-1-ones via Ortho-Lithiation. Journal of Organic Chemistry, 69(10), 3567-3571. (Contextual reference for cyclization mechanism).
